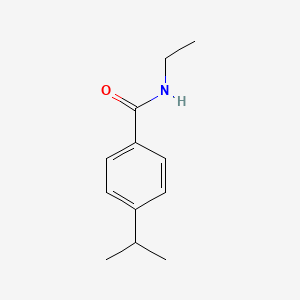
N-ethyl-4-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-propan-2-ylbenzamide is an organic compound with the molecular formula C12H17NO. It is a benzamide derivative, characterized by the presence of an ethyl group attached to the nitrogen atom and an isopropyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-4-propan-2-ylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. A green, rapid, mild, and highly efficient pathway involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method provides active sites for the synthesis of benzamides and offers advantages such as low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 4-isopropylbenzoic acid with ethylamine under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product. The use of catalysts and solvents may vary depending on the specific industrial setup.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-4-propan-2-ylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS) is often used as a bromine source for benzylic bromination reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-ethyl-4-propan-2-ylbenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-propan-2-ylbenzamide
- N-ethyl-4-methylbenzamide
- N-ethyl-4-tert-butylbenzamide
Uniqueness
N-ethyl-4-propan-2-ylbenzamide is unique due to its specific structural features, such as the presence of both ethyl and isopropyl groups. These structural characteristics contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
6955-05-1 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-ethyl-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-4-13-12(14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clave InChI |
SQHUAFXTZHJUAQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


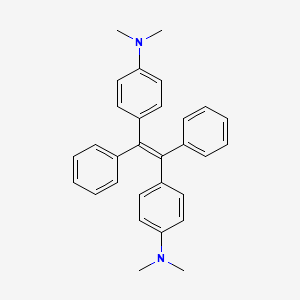
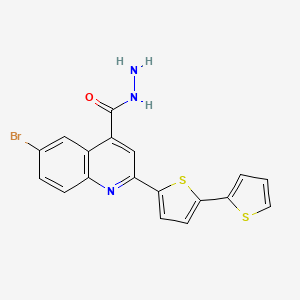
![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
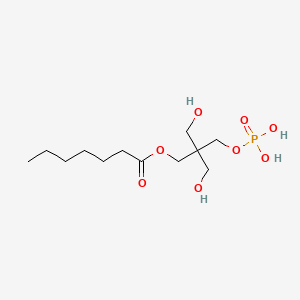
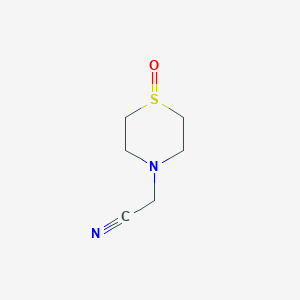
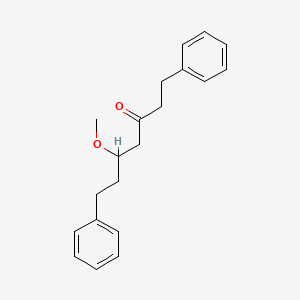
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![Ethyl 2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14169369.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
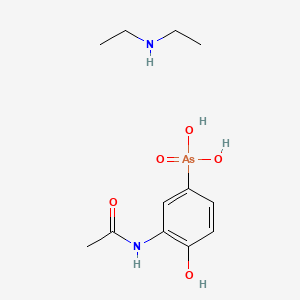
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
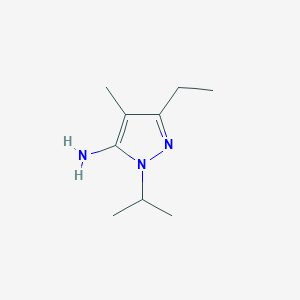
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169411.png)
![N-{[4-(2-Chlorophenyl)piperidin-4-yl]methyl}acetamide](/img/structure/B14169415.png)
